An In-depth Technical Guide to Urea, (2-methoxyphenethyl)-: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Urea, (2-methoxyphenethyl)-: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of Urea, (2-methoxyphenethyl)-, a substituted phenethylurea derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its core properties, synthesis, and potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Substituted Ureas
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor. This characteristic underpins the therapeutic efficacy of numerous approved drugs. Phenethylamine moieties are also prevalent in biologically active molecules, including neurotransmitters, lending favorable pharmacokinetic properties. The combination of these two pharmacophores in Urea, (2-methoxyphenethyl)- suggests a molecule with significant potential for biological activity.
Derivatives of phenethylurea have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The introduction of a methoxy group on the phenyl ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with target proteins. The position of the methoxy group is critical in determining the specific biological effects. This guide will focus on the ortho-methoxy substituted phenethylurea, extrapolating from the known properties of its meta and para isomers to provide a detailed technical profile.
Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Estimated in the range of 90-120 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |
| LogP (octanol/water) | Estimated to be in the range of 1.5 - 2.5 |
Synthesis of Urea, (2-methoxyphenethyl)-
The synthesis of unsymmetrical ureas such as Urea, (2-methoxyphenethyl)- can be achieved through several reliable methods. A particularly efficient and versatile approach involves the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. This method is advantageous as it proceeds under mild conditions and does not require a strictly anhydrous or inert atmosphere.[4]
General Synthesis Protocol using CDI
This protocol outlines the synthesis of a generic unsymmetrical phenethylurea, which can be directly adapted for the synthesis of Urea, (2-methoxyphenethyl)- by using 2-methoxyphenethylamine as the starting material.
Step 1: Activation of the First Amine
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In a round-bottom flask, dissolve one equivalent of the first phenethylamine derivative (e.g., 4-methoxyphenethylamine in the literature example) in a suitable solvent such as water or a polar aprotic solvent.[4]
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Cool the stirred solution to 0°C in an ice bath.
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Slowly add 1.2 equivalents of 1,1'-carbonyldiimidazole (CDI) to the reaction mixture.
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Continue stirring at 0°C for approximately one hour to allow for the formation of the carbonylimidazolide intermediate.
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Gradually warm the reaction mixture to room temperature. The progress of the intermediate formation can be monitored by thin-layer chromatography (TLC).[4]
Step 2: Reaction with the Second Amine
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Once the formation of the carbonylimidazolide intermediate is complete, add 1.2 equivalents of the second amine (in this case, 2-methoxyphenethylamine) to the reaction mixture.
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Stir the reaction mixture at room temperature for several hours (e.g., 4 hours) until the reaction is complete, as monitored by TLC.[4]
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Upon completion, the product often precipitates out of the reaction mixture.
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Collect the precipitate by filtration and wash it with cold water to remove any water-soluble impurities.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure unsymmetrical urea.[4]
Synthesis Workflow Diagram
Caption: General synthesis workflow for Urea, (2-methoxyphenethyl)-.
Spectroscopic Characterization
While specific spectra for Urea, (2-methoxyphenethyl)- are not available, the following characteristic signals can be expected based on the analysis of its isomers and related urea compounds.[4][5]
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1H NMR:
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A broad singlet corresponding to the -NH protons of the urea linkage.
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A singlet for the methoxy (-OCH3) protons.
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Multiplets for the aromatic protons of the phenethyl group.
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Multiplets for the methylene (-CH2) protons of the ethyl bridge.
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13C NMR:
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A signal in the downfield region for the carbonyl (-C=O) carbon of the urea.
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A signal for the methoxy (-OCH3) carbon.
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Signals corresponding to the aromatic carbons.
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Signals for the methylene (-CH2) carbons.
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-
FTIR:
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N-H stretching vibrations characteristic of the urea group.
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A strong absorption band for the C=O stretching of the urea carbonyl.
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C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
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Mass Spectrometry: The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.[5]
Potential Biological Activity and Mechanism of Action
Substituted phenethylureas have emerged as a promising class of compounds with diverse biological activities. The presence of the urea moiety allows for crucial hydrogen bonding interactions with various biological receptors, while the phenethyl group contributes to the overall pharmacokinetics.
Anticancer and Kinase Inhibition Potential
Many urea-containing compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy.[3] The urea group often plays a key role in binding to the hinge region of the kinase domain. It is plausible that Urea, (2-methoxyphenethyl)- could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and Raf kinases.[6] The anticancer activity of related methoxy-substituted phenethyl ureas has been demonstrated against various cancer cell lines, including HeLa (cervical cancer) and SH-SY5Y (neuroblastoma).[1][3]
Postulated Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Other Potential Biological Activities
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Antimicrobial Activity: Urea derivatives have been investigated for their antimicrobial properties.[2] The specific structural features of Urea, (2-methoxyphenethyl)- may confer activity against various bacterial or fungal strains.
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Antioxidant Activity: Some phenethylurea derivatives have shown moderate to good antioxidant capacity.[1] The methoxy group on the aromatic ring could contribute to this activity by scavenging free radicals.
Conclusion and Future Directions
Urea, (2-methoxyphenethyl)- represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the established biological activities of related substituted ureas, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its potential development as a therapeutic candidate.
References
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The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
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The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry. [Link]
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N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. (2012). Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o1129. [Link]
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Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules, 29(1), 123. [Link]
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Approaches for the Synthesis of Unsymmetrical Ureas. ResearchGate. [Link]
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1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2023). Molbank, 2023(1), M1531. [Link]
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Chemical Studies on the Uses of Urea Complexes to Synthesize Compounds Having Electrical and Biological Applications. (2012). International Journal of Material Science, 2(3), 67-82. [Link]
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Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286925. [Link]
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Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 525-530. [Link]
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Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. ResearchGate. [Link]
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A Facile Synthesis of Unsymmetrical Ureas. (2011). Tetrahedron, 67(20), 3619-3623. [Link]
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Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. ResearchGate. [Link]
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Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. (2023). Molecules, 28(10), 4099. [Link]
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